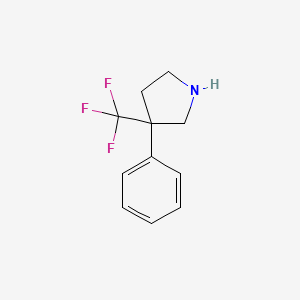
3-Phenyl-3-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-(trifluoromethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug molecules . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the biological activity of the compound .
Preparation Methods
The synthesis of 3-Phenyl-3-(trifluoromethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-phenyl-N-(trifluoromethyl)amino acids can yield the desired pyrrolidine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
3-Phenyl-3-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-Phenyl-3-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is explored for its potential therapeutic applications, including its use as a scaffold for drug development . In industry, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins by increasing its lipophilicity and electronic effects . The phenyl group can contribute to the compound’s overall stability and interaction with hydrophobic pockets in the target proteins . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
3-Phenyl-3-(trifluoromethyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine derivatives with different substituents. For example, compounds like 3-Phenylpyrrolidine and 3-(Trifluoromethyl)pyrrolidine share structural similarities but differ in their biological activities and properties . The presence of both phenyl and trifluoromethyl groups in this compound makes it unique, as it combines the beneficial properties of both substituents, leading to enhanced pharmacological profiles .
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-phenyl-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(6-7-15-8-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2 |
InChI Key |
FWTHGVFLVUXJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















